N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methoxy and methylphenyl groups, as well as a carboxamide functional group.
Preparation Methods
The synthesis of N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the coupling of an acetal with a beta-ketoester. The resultant compound is then acetylated and reacted with a dialkyl acetal of N,N-dimethylformamide to give an intermediate, which is cyclized to form the pyridazine ring. The carboxylic ester is then hydrolyzed, and the resultant carboxylic acid is finally condensed with an appropriate form of ammonia to give the desired carboxamide .
Chemical Reactions Analysis
N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, which may result in therapeutic effects, particularly in cancer cells .
Comparison with Similar Compounds
N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:
- N-(2,2-dimethoxyethyl)-N’-(4-methylphenyl)thiourea
- N-(2,2-dimethoxyethyl)-N’-(2-methylphenyl)thiourea These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of methoxy, methylphenyl, and carboxamide groups in this compound contributes to its distinct chemical properties and potential applications .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-11-7-5-6-8-12(11)20-14(21)9-13(23-2)16(19-20)17(22)18-10-15(24-3)25-4/h5-9,15H,10H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPWYFFCDLNWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCC(OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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